Cas no 2098085-47-1 (4-Bromo-6-(3-iodophenyl)pyrimidine)

4-Bromo-6-(3-iodophenyl)pyrimidine Chemical and Physical Properties
Names and Identifiers
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- 4-bromo-6-(3-iodophenyl)pyrimidine
- 4-Bromo-6-(3-iodophenyl)pyrimidine
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- Inchi: 1S/C10H6BrIN2/c11-10-5-9(13-6-14-10)7-2-1-3-8(12)4-7/h1-6H
- InChI Key: WNXAWJKLWARBLK-UHFFFAOYSA-N
- SMILES: IC1=CC=CC(=C1)C1C=C(N=CN=1)Br
Computed Properties
- Exact Mass: 359.87591 g/mol
- Monoisotopic Mass: 359.87591 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 191
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 25.8
- Molecular Weight: 360.98
- XLogP3: 3.5
4-Bromo-6-(3-iodophenyl)pyrimidine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1967-3972-10g |
4-bromo-6-(3-iodophenyl)pyrimidine |
2098085-47-1 | 95%+ | 10g |
$2675.0 | 2023-09-06 | |
Life Chemicals | F1967-3972-0.25g |
4-bromo-6-(3-iodophenyl)pyrimidine |
2098085-47-1 | 95%+ | 0.25g |
$523.0 | 2023-09-06 | |
Life Chemicals | F1967-3972-1g |
4-bromo-6-(3-iodophenyl)pyrimidine |
2098085-47-1 | 95%+ | 1g |
$580.0 | 2023-09-06 | |
Life Chemicals | F1967-3972-5g |
4-bromo-6-(3-iodophenyl)pyrimidine |
2098085-47-1 | 95%+ | 5g |
$1909.0 | 2023-09-06 | |
Life Chemicals | F1967-3972-0.5g |
4-bromo-6-(3-iodophenyl)pyrimidine |
2098085-47-1 | 95%+ | 0.5g |
$551.0 | 2023-09-06 | |
Life Chemicals | F1967-3972-2.5g |
4-bromo-6-(3-iodophenyl)pyrimidine |
2098085-47-1 | 95%+ | 2.5g |
$1267.0 | 2023-09-06 | |
TRC | B250356-500mg |
4-bromo-6-(3-iodophenyl)pyrimidine |
2098085-47-1 | 500mg |
$ 365.00 | 2022-06-07 | ||
TRC | B250356-1g |
4-bromo-6-(3-iodophenyl)pyrimidine |
2098085-47-1 | 1g |
$ 570.00 | 2022-06-07 | ||
TRC | B250356-100mg |
4-bromo-6-(3-iodophenyl)pyrimidine |
2098085-47-1 | 100mg |
$ 95.00 | 2022-06-07 |
4-Bromo-6-(3-iodophenyl)pyrimidine Related Literature
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Satyam Kumar,G. D. Dwivedi,Shiv Kumar,R. B. Mathur,U. Saxena,A. K. Ghosh,Amish G. Joshi,H. D. Yang,Sandip Chatterjee Dalton Trans., 2015,44, 3109-3117
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2. Triphenylphosphine oxide-catalyzed stereoselective poly- and dibromination of unsaturated compounds†Tian-Yang Yu,Yao Wang,Xiu-Qin Hu,Peng-Fei Xu Chem. Commun., 2014,50, 7817-7820
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Shengjie Zhang,Son-Jong Hwang,David A. Dixon,Bruce C. Gates,Alexander Katz Dalton Trans., 2018,47, 13550-13558
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Sudip Mandal,Barla Thirupathi Org. Biomol. Chem., 2020,18, 5287-5314
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5. Transformation details of poly(acrylonitrile) to poly(amidoxime) during the amidoximation process†Dadong Shao,Guangshun Hou,Fangting Chi,Xirui Lu,Xuemei Ren RSC Adv., 2021,11, 1909-1915
Additional information on 4-Bromo-6-(3-iodophenyl)pyrimidine
4-Bromo-6-(3-iodophenyl)pyrimidine (CAS No. 2098085-47-1): A Comprehensive Overview
The compound 4-Bromo-6-(3-iodophenyl)pyrimidine (CAS No. 2098085-47-1) is a highly specialized organic molecule belonging to the pyrimidine class of heterocyclic compounds. Pyrimidines are a fundamental class of nitrogen-containing aromatic compounds that play significant roles in various biological processes, including DNA synthesis and signal transduction. The presence of bromine and iodine substituents at specific positions on the pyrimidine ring introduces unique electronic and steric properties, making this compound a valuable tool in drug discovery and chemical synthesis.
Pyrimidine derivatives have been extensively studied for their potential in medicinal chemistry, particularly in the development of anticancer agents, antiviral drugs, and kinase inhibitors. The 4-bromo and 3-iodophenyl substituents in this compound are strategically positioned to influence its pharmacokinetic properties, such as solubility, permeability, and bioavailability. Recent advancements in computational chemistry have enabled researchers to predict the binding affinities of such compounds to target proteins, facilitating their optimization for therapeutic applications.
One of the most promising areas of research involving 4-Bromo-6-(3-iodophenyl)pyrimidine is its potential as a kinase inhibitor. Kinases are enzymes that play critical roles in cell signaling pathways, and their dysregulation is often associated with diseases such as cancer. By inhibiting specific kinases, this compound could potentially halt the progression of oncogenic signaling pathways, making it a candidate for anticancer drug development. Preclinical studies have demonstrated that pyrimidine derivatives with halogen substituents exhibit potent inhibitory effects on key kinases involved in tumor growth and metastasis.
In addition to its therapeutic potential, 4-Bromo-6-(3-iodophenyl)pyrimidine has also been explored for its applications in chemical synthesis as an intermediate in the construction of more complex molecules. The bromine and iodine substituents serve as reactive sites for various coupling reactions, enabling the creation of diverse structural motifs. For instance, the bromine atom can undergo nucleophilic substitution reactions, while the iodine atom can participate in cross-coupling reactions such as Suzuki-Miyaura coupling. These reactions are pivotal in the construction of biologically active molecules with tailored properties.
Recent advancements in green chemistry have also led to the development of more sustainable methods for synthesizing 4-Bromo-6-(3-iodophenyl)pyrimidine. Traditional synthesis routes often involve hazardous reagents and multi-step procedures, which can be environmentally detrimental. Researchers have now turned to catalytic methods, such as palladium-catalyzed cross-coupling reactions, to streamline the synthesis process. These methods not only reduce waste but also improve the overall efficiency of the reaction, making them more suitable for large-scale production.
The pharmacokinetic profile of 4-Bromo-6-(3-iodophenyl)pyrimidine is another area that has garnered significant attention. Understanding how this compound is absorbed, distributed, metabolized, and excreted within the body is crucial for determining its suitability as a drug candidate. Studies have shown that halogen substituents can significantly influence these parameters by altering the molecule's lipophilicity and metabolic stability. For instance, the presence of iodine may enhance solubility due to its larger atomic size and polarizability, while bromine may contribute to increased lipophilicity by reducing electron density on adjacent carbon atoms.
Furthermore, recent research has focused on evaluating the toxicity profile of 4-Bromo-6-(3-iodophenyl)pyrimidine using advanced in vitro and in vivo models. These studies aim to assess potential adverse effects on cellular systems and organs such as the liver and kidneys. Preliminary findings suggest that while this compound exhibits potent biological activity against target proteins, it also demonstrates acceptable toxicity levels under experimental conditions. However, further investigations are required to fully understand its safety profile before it can be considered for clinical trials.
In conclusion, 4-Bromo-6-(3-iodophenyl)pyrimidine (CAS No. 2098085-47-1) represents a valuable addition to the arsenal of pyrimidine derivatives being explored for therapeutic applications. Its unique chemical structure endows it with desirable pharmacological properties that make it a promising candidate for drug development. As research continues to uncover new insights into its mechanisms of action and optimization strategies continue to evolve, this compound holds great potential for advancing medical science and improving patient outcomes.
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